ethyl 2-(11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound can be achieved using 5H-Dibenz [b,f]azepine as a starting material . This compound is commonly known as iminostilbene and is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs . It can be used to prepare pharmacologically important dibenzoazepine-pyridazine derivatives , synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one , a key intermediate used to prepare aminophenol derivatives , and in the synthesis of dibenzazepine derivatives .Molecular Structure Analysis
The molecular structure of this compound is derived from the structure of 5H-Dibenz[b,f]azepine . The key feature of this structure is the α-enolizable ketone present on the [d]-side of the starting material .Chemical Reactions Analysis
The chemical reactions involving this compound are largely based on the α-enolizable ketone present in the structure . This feature allows for various heteroannulation reactions, leading to the formation of new heterocyclic systems .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its structure. It is soluble in ethyl acetate .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
- Safety and Metabolism in Human Subjects : A study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of a structurally similar compound, BIA 2-093, in healthy volunteers. This research provided foundational knowledge on how such compounds are metabolized and their safety profile, indicating extensive metabolism to other metabolites, and was well tolerated in oral doses up to 1200mg (Almeida & Soares-da-Silva, 2003).
Biological Monitoring and Exposure Assessment
- Biological Monitoring of Exposure : Another aspect of research involves assessing exposure to chemical compounds through biological monitoring. For instance, a study focused on workers exposed to ethylbenzene and xylene, examining their biological limit values and providing crucial data on occupational exposure levels and the efficacy of biological monitoring methods (Jang, Droz, & Kim, 2000).
Mechanistic Insights into Health Effects
- Mechanistic Studies on Health Effects : Research also delves into understanding the mechanisms behind the health effects of related compounds. For example, a study investigated the role of psychological stress, mediated through benzodiazepine receptors, in blocking the development of analgesic tolerance to morphine, shedding light on the complex interactions between stress, receptor-mediated pathways, and drug efficacy (Tokuyama, Takahashi, & Kaneto, 1989).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds in the dibenzodiazepine class often interact with gaba receptors in the central nervous system .
Mode of Action
Based on its structural similarity to other dibenzodiazepines, it may enhance the effect of the neurotransmitter gaba in the brain, leading to sedative and anxiolytic effects .
Biochemical Pathways
It is likely that it impacts the gabaergic system, which plays a crucial role in mood regulation, anxiety, and sleep .
Pharmacokinetics
Similar compounds in the dibenzodiazepine class are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to other dibenzodiazepines, it may lead to increased inhibitory effects in the central nervous system, resulting in sedation, reduced anxiety, and potential anticonvulsant effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound .
Propriétés
IUPAC Name |
ethyl 2-[(6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carbonyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-2-25-16(22)10-19-17(23)11-7-8-14-15(9-11)21-18(24)12-5-3-4-6-13(12)20-14/h3-9,20H,2,10H2,1H3,(H,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTINTNTJSSWRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.